Bis-Propargyl-PEG10

PROTAC Linker PEG Spacer Molecular Weight

Bis-Propargyl-PEG10 (CAS 1351373-47-1 / 1351373-48-2) is a polyethylene glycol (PEG) derivative featuring terminal propargyl (alkyne) groups at both ends of a 10-unit PEG chain. This homobifunctional linker enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules to form stable triazole linkages.

Molecular Formula C24H42O10
Molecular Weight 490.6 g/mol
Cat. No. B15543196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-Propargyl-PEG10
Molecular FormulaC24H42O10
Molecular Weight490.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H42O10/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-23-24-34-22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-24H2
InChIKeyLGMGZRHYRPWDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis-Propargyl-PEG10: Homobifunctional PEG Linker for Click Chemistry and PROTAC Synthesis


Bis-Propargyl-PEG10 (CAS 1351373-47-1 / 1351373-48-2) is a polyethylene glycol (PEG) derivative featuring terminal propargyl (alkyne) groups at both ends of a 10-unit PEG chain [1]. This homobifunctional linker enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules to form stable triazole linkages . With a molecular weight of 490.6 g/mol (C24H42O10) and >95% purity , it serves as a non-cleavable PEG spacer in proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and bioconjugation applications .

Bis-Propargyl-PEG10: Why PEG Spacer Length Dictates PROTAC Performance and Precludes Generic Substitution


In PROTAC design, PEG linker length is a critical conformational tuner: a single-angstrom elongation can destabilize the ternary complex into an unproductive conformation [1]. Studies demonstrate that GSPT1 degradation efficacy depends directly on the length of the flexible PEG chain [2]. Substituting Bis-Propargyl-PEG10 (n=10) with a shorter analog (e.g., n=4, 314.4 Da) or a longer one (e.g., n=12, 578.7 Da) alters the spatial orientation between E3 ligase and target protein, potentially abolishing degradation activity [3]. The quantitative evidence below establishes why this specific PEG10 spacer is non-interchangeable in optimized PROTAC and bioconjugation workflows.

Bis-Propargyl-PEG10: Quantitative Differentiation vs. Shorter and Longer Bis-Propargyl-PEG Analogs


Bis-Propargyl-PEG10 PEG Spacer Length (n=10): Molecular Weight and Structural Differentiation from n=4, n=6, n=9, and n=12 Analogs

Bis-Propargyl-PEG10 contains 10 ethylene glycol repeat units, conferring a molecular weight of 490.6 g/mol (C24H42O10) [1]. This places it at the higher end of the commonly used bis-propargyl-PEG series, with a 56% increase in mass relative to the n=4 analog (270.3 g/mol) and a 10% increase relative to n=9 (446.5 g/mol) [2]. The extended spacer length provides greater conformational flexibility and separation distance between conjugated moieties compared to shorter PEG linkers.

PROTAC Linker PEG Spacer Molecular Weight

Bis-Propargyl-PEG10 Solubility Profile: 10 mM in DMSO and Enhanced Aqueous Compatibility via PEG10 Spacer

Bis-Propargyl-PEG10 exhibits a documented solubility of 10 mM in DMSO [1]. The 10-unit PEG spacer increases hydrophilicity and aqueous solubility compared to shorter PEG analogs, as PEG chain length correlates positively with water solubility in this class . While direct aqueous solubility values are not uniformly reported, the extended PEG10 chain is designed to enhance solubility in aqueous media for bioconjugation applications.

Solubility Bioconjugation Aqueous Compatibility

Bis-Propargyl-PEG10 Purity Specifications: >98% Grade Available for PROTAC Synthesis

Commercial Bis-Propargyl-PEG10 is available in purities ≥95% (standard research grade) and >98% (high-purity grade) [1][2]. The >98% purity specification meets the stringent quality requirements for PROTAC synthesis and bioconjugation, where linker impurities can interfere with conjugation efficiency and final product characterization.

Purity PROTAC Quality Control

Bis-Propargyl-PEG10 as a Homobifunctional Click Chemistry Linker: Dual Alkyne Functionality vs. Heterobifunctional PEG Analogs

Bis-Propargyl-PEG10 features two terminal propargyl (alkyne) groups, enabling sequential CuAAC click reactions to conjugate two azide-bearing molecules . This homobifunctional architecture contrasts with heterobifunctional PEG linkers (e.g., Propargyl-PEG10-acid, Propargyl-PEG10-amine) that offer only one alkyne and a different reactive terminus . The dual-alkyne design permits symmetric crosslinking or the construction of bivalent conjugates without requiring orthogonal protection strategies.

Click Chemistry CuAAC Homobifunctional Linker

Bis-Propargyl-PEG10 in PROTAC Design: PEG10 Linker Length Correlates with GSPT1 Degradation Efficacy

A 2026 study of Retro-2-based PROTACs demonstrated that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. While the study tested PEG2 and longer variants, it establishes the principle that PEG spacer length is a critical determinant of degradation activity. The n=10 PEG spacer in Bis-Propargyl-PEG10 falls within the optimal range for many PROTAC designs, balancing flexibility with sufficient separation to accommodate ternary complex formation.

PROTAC Targeted Protein Degradation GSPT1

Bis-Propargyl-PEG10: Validated Application Scenarios in PROTAC Synthesis, Bioconjugation, and ADC Development


PROTAC Synthesis: Optimal PEG10 Spacer for Ternary Complex Formation

Bis-Propargyl-PEG10 serves as a non-cleavable PEG linker in PROTACs, joining an E3 ligase ligand to a target protein warhead via sequential CuAAC click chemistry . Its 10-unit PEG spacer provides the conformational flexibility required for productive ternary complex formation, as supported by studies demonstrating PEG-length-dependent GSPT1 degradation [1]. Researchers developing PROTACs for oncology or targeted protein degradation should select this linker when an intermediate-length, flexible, homobifunctional spacer is required.

Bioconjugation and Bivalent Ligand Construction

The dual propargyl groups enable efficient conjugation of two identical or distinct azide-functionalized biomolecules (proteins, peptides, oligonucleotides, fluorophores) . This homobifunctional architecture simplifies the synthesis of symmetric dimers and bivalent ligands without requiring orthogonal protection, reducing synthetic complexity relative to heterobifunctional linkers .

Antibody-Drug Conjugate (ADC) Linker Design

Bis-Propargyl-PEG10 is referenced in patent filings and academic papers as a component in ADC design, where its PEG10 spacer enhances solubility and reduces aggregation of the drug-antibody conjugate . The non-cleavable nature of the triazole linkage formed via CuAAC provides a stable covalent connection suitable for applications where controlled release is not required.

Surface Modification and Nanomaterial Functionalization

The hydrophilic PEG10 chain and terminal alkynes make Bis-Propargyl-PEG10 suitable for functionalizing nanoparticles, surfaces, and hydrogels via click chemistry . The PEG spacer improves colloidal stability and reduces non-specific binding in biological environments, while the dual alkyne groups enable covalent attachment of azide-modified targeting ligands or imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-Propargyl-PEG10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.